molecular formula C4H9NO3 B8805639 2-Nitro-1-butanol CAS No. 609-31-4

2-Nitro-1-butanol

Cat. No.: B8805639
CAS No.: 609-31-4
M. Wt: 119.12 g/mol
InChI Key: MHIHRIPETCJEMQ-UHFFFAOYSA-N
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Description

2-nitro-1-butanol is a colorless clear amber liquid. pH (0.1 molar solution) 4.51. (NTP, 1992)

Properties

CAS No.

609-31-4

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

2-nitrobutan-1-ol

InChI

InChI=1S/C4H9NO3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3

InChI Key

MHIHRIPETCJEMQ-UHFFFAOYSA-N

SMILES

CCC(CO)[N+](=O)[O-]

Canonical SMILES

CCC(CO)[N+](=O)[O-]

boiling_point

221 °F at 10 mmHg (NTP, 1992)

density

1.1332 at 77 °F (NTP, 1992)

flash_point

greater than 200 °F (NTP, 1992)

melting_point

-53 °F (NTP, 1992)

physical_description

2-nitro-1-butanol is a colorless clear amber liquid. pH (0.1 molar solution) 4.51. (NTP, 1992)

solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)

vapor_pressure

10 mmHg at 221 °F (NTP, 1992)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-n-butanol is prepared by condensing 1-nitropropane with formaldehyde in an aqueous medium in the presence of a phase transfer agent which acts both as a basic catalyst and as a surfactant, and the resulting 2-nitro-n-butanol obtained is subjected to catalytic hydrogenation using a hydrogenating mixture consisting of hydrogen and nitrogen at a pressure of 8 to 12 bars.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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